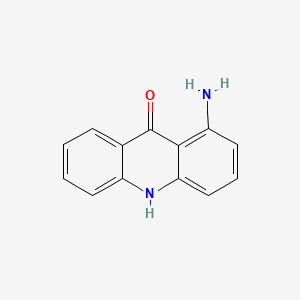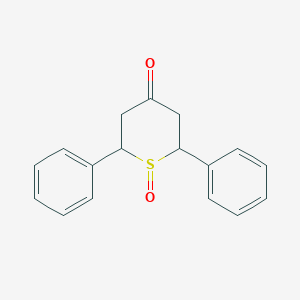
Chloro(naphthalen-1-yl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(naphthalen-1-yl)diphenylsilane is a chemical compound with the molecular formula C22H17ClSi. It is a silane derivative where a chlorine atom is bonded to a silicon atom, which is also bonded to a naphthalene ring and two phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(naphthalen-1-yl)diphenylsilane typically involves the reaction of naphthalene-1-boronic acid with chlorodiphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help in identifying the best catalysts and reaction conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(naphthalen-1-yl)diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of naphthalen-1-yl-diphenylsilanol or naphthalen-1-yl-diphenylsilane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Wissenschaftliche Forschungsanwendungen
Chloro(naphthalen-1-yl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Used in the production of advanced materials such as polymers and coatings
Wirkmechanismus
The mechanism by which Chloro(naphthalen-1-yl)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved in these interactions include nucleophilic substitution and oxidative addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro(diphenyl)methylsilane
- Chloro(phenyl)dimethylsilane
- Chloro(trimethyl)silane
Uniqueness
Chloro(naphthalen-1-yl)diphenylsilane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of complex organosilicon molecules and advanced materials .
Eigenschaften
CAS-Nummer |
65787-77-1 |
|---|---|
Molekularformel |
C22H17ClSi |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
chloro-naphthalen-1-yl-diphenylsilane |
InChI |
InChI=1S/C22H17ClSi/c23-24(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
InChI-Schlüssel |
FUDQQSIWYHCUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=CC=CC=C43)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


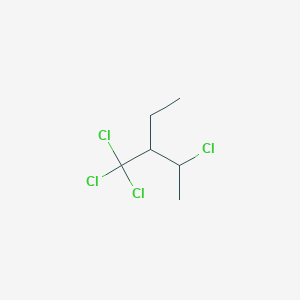

![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
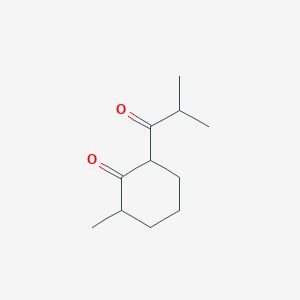
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
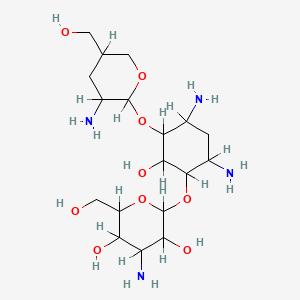
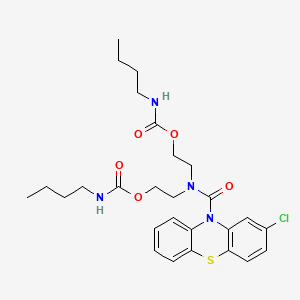

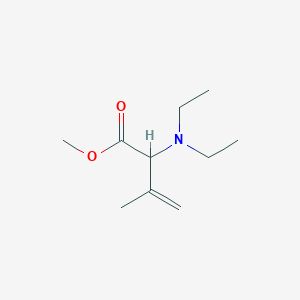
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
